molecular formula C15H21NO5S B583352 Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate CAS No. 159275-16-8

Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B583352
CAS No.: 159275-16-8
M. Wt: 327.395
InChI Key: IEWBROJCHGYFSK-UHFFFAOYSA-N
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Description

Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate is a versatile compound in synthetic chemistry. Known for its broad applications across various fields, its distinct molecular structure offers unique properties, which makes it a valuable component in research and industry.

Preparation Methods

The synthetic routes for Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate involve multi-step processes starting with the preparation of the core piperidine structure. The typical synthetic route includes:

  • Formation of Piperidine Core: : Usually synthesized via cyclization reactions involving primary amines and dihalides under controlled temperature conditions.

  • Sulfonylation and Carboxylation: : Introducing the methylsulfonyl group and carboxylation occurs through sulfonyl chloride reagents and catalytic carboxylation reactions.

  • Benzylation: : The benzyl group is introduced via benzyl bromide in the presence of a base like sodium hydride.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate can undergo oxidation reactions typically using oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction reactions may involve catalytic hydrogenation.

  • Substitution: : Nucleophilic substitution reactions are common, particularly where the sulfonyl group acts as a leaving group under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate.

  • Reduction: : Palladium or platinum catalysts.

  • Substitution: : Alkyl halides and strong bases like potassium tert-butoxide.

Major Products

  • Oxidation: : Corresponding sulfoxides or sulfones.

  • Reduction: : Resultant primary or secondary amines.

  • Substitution: : Varied piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate finds applications in various fields such as:

  • Chemistry: : Used as a precursor in the synthesis of complex organic molecules.

  • Biology: : Assists in the synthesis of biologically active molecules and enzyme inhibitors.

  • Medicine: : Potential use in drug discovery and development for its unique reactivity.

  • Industry: : Applied in the manufacturing of specialty chemicals and intermediates.

Mechanism of Action

The compound's mechanism of action involves interactions at the molecular level, particularly in enzyme active sites where the piperidine ring and functional groups interact with biomolecules. Pathways often involve:

  • Enzyme Inhibition: : The sulfonyl group can form bonds with active site residues.

  • Signal Modulation: : Carboxylate and benzyl groups can affect molecular pathways by altering substrate recognition.

Comparison with Similar Compounds

Similar compounds include:

  • Piperidine Derivatives: : Variants like piperidine-4-carboxylic acid.

  • Sulfonyl Derivatives: : Compounds like methanesulfonyl chloride.

  • Benzyl Esters: : Compounds such as benzyl piperidine-1-carboxylate.

Uniqueness: : Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate stands out due to the combined presence of benzyl, sulfonyl, and piperidine groups, which impart distinct reactivity and functionality not seen in simpler analogs.

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Properties

IUPAC Name

benzyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-22(18,19)21-12-14-7-9-16(10-8-14)15(17)20-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWBROJCHGYFSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651697
Record name Benzyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159275-16-8
Record name Benzyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methanesulphonylchloride (7.7 ml) in dichloromethane (50 ml) was added dropwise to a stirred solution of 1-benzyloxycarbonyl-4-hydroxymethylpiperidine (23.4 g) in dichloromethane (350 ml) cooled to 5° C. Stirring was continued for 1 hour, then the solution was washed with water (4×150 ml) and saturated aqueous sodium chloride (100 ml), dried and concentrated. The residue was crystallised from tetrachloromethane (250 ml) to give 1-benzyloxycarbonyl-4-methanesulphonyloxymethylpiperidine (20 g) as colourless prisms, m.p. 72°-74° C. NMR (CDCl3): δ1.1-1.4(2H,m); 1.7-1.8(2H,d); 1.9-2.1(1H,m); 2.7-2.9(2H,t); 3.0(3H,s); 4.05(2H,d); 4.1-4.4(2H,d); 5.1(2H,s); 7.3(5H,m); m/e 328(M+H) 350 (M+Na)+ ; calculated for C15H21N5O5 : C, 55.0; H, 6.5; N, 4.3; found: C, 54.8; H, 6.6; N, 4.2%.
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

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